5-bromo-2-tert-butyl-1,3-thiazole
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Overview
Description
5-Bromo-2-tert-butyl-1,3-thiazole is a heterocyclic organic compound that contains a thiazole ring substituted with a bromine atom at the 5-position and a tert-butyl group at the 2-position. Thiazoles are known for their presence in various biologically active molecules and pharmaceuticals, making them significant in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-tert-butyl-1,3-thiazole typically involves the bromination of 2-tert-butyl-1,3-thiazole. One common method is the treatment of 2-tert-butyl-1,3-thiazole with bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production methods for this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-tert-butyl-1,3-thiazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The thiazole ring can be oxidized or reduced, leading to different derivatives with altered properties.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide or potassium thiolate in polar solvents (e.g., DMF) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
Substitution: Products include azido-thiazoles or thio-thiazoles.
Oxidation: Products include sulfoxides or sulfones.
Reduction: Products include reduced thiazole derivatives.
Scientific Research Applications
5-Bromo-2-tert-butyl-1,3-thiazole has various applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor in the development of pharmaceuticals targeting specific enzymes or receptors.
Industry: It is used in the production of agrochemicals and materials science for developing new polymers and coatings.
Mechanism of Action
The mechanism of action of 5-bromo-2-tert-butyl-1,3-thiazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting or modulating their activity. The bromine atom and tert-butyl group can influence the compound’s binding affinity and selectivity towards its molecular targets.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2,1,3-benzothiadiazole: Another brominated thiazole derivative with different substitution patterns.
tert-Butyl bromoacetate: Contains a bromine atom and tert-butyl group but lacks the thiazole ring.
Uniqueness
5-Bromo-2-tert-butyl-1,3-thiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the bromine atom and tert-butyl group on the thiazole ring makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry.
Properties
CAS No. |
959240-27-8 |
---|---|
Molecular Formula |
C7H10BrNS |
Molecular Weight |
220.1 |
Purity |
95 |
Origin of Product |
United States |
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